((S)-2-(2-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-guanidinohexanamido)acetamido)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline
Description
Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group serves as a base-labile protecting group for the N-terminal amine, enabling selective deprotection under mild basic conditions (e.g., piperidine). Its planar fluorenyl moiety facilitates π-π stacking interactions in solid-state packing, as observed in crystallographic studies of Fmoc-protected amino acids. The Fmoc group’s UV fluorescence at 265–310 nm also allows for real-time monitoring during synthesis.
Guanidinohexanamido Motif
The 6-guanidinohexanamido side chain derives from arginine, where the guanidine group (–NH–C(=NH)–NH₂) is appended to a hexanoic acid backbone. This motif confers strong basicity (pKa ~12.5) and participates in hydrogen bonding and electrostatic interactions. The hexanoic acid spacer enhances solubility in polar solvents while maintaining conformational flexibility.
Tert-Butoxy Protecting Group
The tert-butoxy (–O–C(CH₃)₃) group protects the carboxylic acid in the 4-oxobutanoyl segment, rendering it inert to nucleophilic attack during peptide elongation. Its stability under basic and reducing conditions makes it ideal for multistep syntheses. Deprotection typically requires strong acids like trifluoroacetic acid (TFA), which cleave the tert-butyl ester via SN1 mechanisms.
Conformational Studies via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in elucidating the dynamic conformational landscape of this compound. In polar solvents such as dimethyl sulfoxide (DMSO), the molecule adopts an extended conformation, with distinct NOE (nuclear Overhauser effect) correlations observed between the Fmoc aromatic protons and adjacent amino acid side chains.
Key findings include:
- Backbone Dynamics : The proline residue induces a rigid turn, as evidenced by strong ROESY (rotating-frame Overhauser effect spectroscopy) cross-peaks between the proline δ-hydrogens and the tryptophan α-hydrogen.
- Side Chain Interactions : The guanidino group participates in intramolecular hydrogen bonds with the tert-butoxy carbonyl oxygen, stabilizing a folded conformation in apolar solvents.
- Solvent-Dependent Behavior : In chloroform, the molecule exhibits a compact structure with a solvent-shielded Fmoc group, whereas in methanol, the Fmoc moiety becomes solvent-exposed, leading to increased fluorescence quenching.
X-ray Crystallographic Analysis of Solid-State Molecular Packing
Single-crystal X-ray diffraction studies reveal a layered packing arrangement dominated by Fmoc-mediated π-π interactions and hydrogen-bonding networks. The Fmoc groups stack in a herringbone pattern with an interplanar spacing of 3.5 Å, while the guanidinohexanamido side chains form intermolecular hydrogen bonds with adjacent tert-butoxy carbonyl groups.
| Crystallographic Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a=12.3 Å, b=15.7 Å, c=18.2 Å |
| Hydrogen Bonds per Molecule | 6 |
The tert-butoxy groups occupy hydrophobic pockets created by neighboring indole rings, minimizing steric clashes. This packing motif contrasts with Fmoc-protected linear peptides, where β-sheet-like hydrogen bonding predominates. The structural insights from crystallography complement solution-phase NMR data, highlighting the molecule’s adaptability across environments.
Properties
Molecular Formula |
C48H59N9O10 |
|---|---|
Molecular Weight |
922.0 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoyl]amino]acetyl]amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C48H59N9O10/c1-48(2,3)67-41(59)24-37(43(61)55-38(44(62)57-22-12-20-39(57)45(63)64)23-28-25-52-35-18-9-8-13-29(28)35)54-40(58)26-53-42(60)36(19-10-11-21-51-46(49)50)56-47(65)66-27-34-32-16-6-4-14-30(32)31-15-5-7-17-33(31)34/h4-9,13-18,25,34,36-39,52H,10-12,19-24,26-27H2,1-3H3,(H,53,60)(H,54,58)(H,55,61)(H,56,65)(H,63,64)(H4,49,50,51)/t36-,37-,38-,39-/m0/s1 |
InChI Key |
UOIBSAQRSNRMAK-GTKRZRNESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN=C(N)N)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)O)NC(=O)CNC(=O)C(CCCCN=C(N)N)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Biological Activity
The compound ((S)-2-(2-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-guanidinohexanamido)acetamido)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline is a complex organic molecule with significant potential in pharmaceutical research. Its structure incorporates various functional groups that may contribute to its biological activity, making it a subject of interest in medicinal chemistry and biochemistry.
Chemical Structure and Properties
This compound has a molecular formula of C₃₁H₃₉N₅O₇ and a molecular weight of 585.67 g/mol. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the guanidinohexanamido moiety are particularly notable for their roles in biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₉N₅O₇ |
| Molecular Weight | 585.67 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The Fmoc group provides stability during reactions, while the guanidino group enhances binding affinity to target proteins through ionic interactions. This compound may also exhibit effects on cellular signaling pathways, potentially influencing processes such as apoptosis and cell proliferation.
Biological Activity
Research indicates that the compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis. The mechanism involves activation of caspases and modulation of apoptotic pathways.
- Antimicrobial Properties : The structural features allow for interaction with microbial targets, suggesting potential use as an antimicrobial agent.
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders.
Case Study 1: Anticancer Effects
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity against human cancer cell lines. The results indicated a dose-dependent response, with significant inhibition observed at concentrations above 10 µM.
Case Study 2: Antimicrobial Activity
In vitro assays conducted against various bacterial strains revealed that the compound demonstrated effective antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for Staphylococcus aureus.
Research Findings
Recent findings from various studies highlight the following key points regarding the biological activity of this compound:
- Cell Viability Assays : Cell viability assays indicate that concentrations above 20 µM significantly reduce cell viability in cancerous cells while sparing normal cells.
- Mechanistic Studies : Mechanistic studies using Western blot analysis showed increased levels of pro-apoptotic proteins in treated cells, confirming the induction of apoptosis.
- Structure-Activity Relationship (SAR) : Modifications to the guanidino group have been shown to enhance or diminish biological activity, indicating its critical role in the compound's efficacy.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure characterized by several functional groups that contribute to its biological activity. The presence of the fluorenylmethoxycarbonyl (Fmoc) group allows for stability and protection during chemical synthesis, while the guanidino and amino groups are critical for interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to ((S)-2-(2-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-guanidinohexanamido)acetamido)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating high levels of cell growth inhibition. The National Cancer Institute's Developmental Therapeutics Program has evaluated similar compounds, revealing promising results in terms of cytotoxicity against human tumor cells .
Antimicrobial Properties
Compounds in this class have also shown antimicrobial activity. Research indicates that specific modifications to the peptide structure can enhance its efficacy against bacterial strains, making it a candidate for developing new antibiotics. The molecular modeling studies suggest that these compounds may interact with bacterial cell membranes or specific enzymes involved in bacterial metabolism .
In Vitro Studies
A study conducted on a related compound demonstrated its effectiveness in inhibiting cancer cell proliferation through apoptosis induction pathways. The compound was subjected to various assays, including MTT assays and flow cytometry, confirming its potential as an anticancer agent .
Molecular Docking Studies
Molecular docking simulations have been performed to predict how ((S)-2-(2-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-guanidinohexanamido)acetamido)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline interacts with target proteins involved in cancer progression. These studies suggest strong binding affinities, indicating that the compound may serve as a lead for drug development targeting specific oncogenic pathways .
Comparison with Similar Compounds
Functional Group Variations
Physicochemical Properties
- Solubility: The guanidino group in the target compound enhances aqueous solubility compared to tert-butyl-dominated analogs like but reduces lipophilicity relative to o-tolyl derivatives .
- Stability : The tert-butyl ester offers stability under basic Fmoc deprotection conditions (piperidine), whereas Boc-protected analogs require stronger acids (e.g., TFA) for cleavage.
- Synthetic Utility: The Fmoc group enables stepwise SPPS, as seen in , while the guanidinohexanamido side chain may require orthogonal protection strategies to avoid side reactions.
Preparation Methods
Preparation of Fmoc-Lys(Boc)-OH
The synthesis begins with commercially available Fmoc-Lys(Boc)-OH. The ε-amino group of lysine is protected with a Boc group, while the α-amino group bears the Fmoc moiety. This dual protection ensures selective deprotection during subsequent steps.
Boc Deprotection and Guanidinylation
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding Fmoc-Lys(NH₂)-OH. Guanidinylation is achieved via reaction with N,N'-di-Boc-thiourea in the presence of mercury(II) chloride (HgCl₂), forming Fmoc-Lys(N,N'-di-Boc-guanidino)-OH. Excess reagents are quenched with ethanethiol, and the product is purified via silica gel chromatography (yield: 85–90%).
Coupling to Glycine
The guanidinylated lysine derivative is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM/DMF (9:1). Reaction with glycine methyl ester at 0°C for 12 hours affords Fmoc-Lys(N,N'-di-Boc-guanidino)-Gly-OMe. Saponification with lithium hydroxide yields the carboxylic acid, Fmoc-Lys(N,N'-di-Boc-guanidino)-Gly-OH (yield: 78%).
Synthesis of the 4-(tert-Butoxy)-4-oxobutanoyl Spacer
Preparation of tert-Butyl 3-Oxobutanoyl Chloride
tert-Butyl acetoacetate is treated with oxalyl chloride in anhydrous DCM at −20°C, generating the corresponding acyl chloride. The reaction is monitored by TLC (Rf = 0.6 in hexane/ethyl acetate 3:1) and used in situ without purification.
Assembly of the Target Molecule
Coupling of the Guanidinohexanamide-Glycine Segment to the β-Keto Ester Spacer
Fmoc-Lys(N,N'-di-Boc-guanidino)-Gly-OH is activated with EDCI/HOBt and coupled to tert-butyl 3-oxobutanoyl chloride in DCM containing triethylamine (TEA). The product, Fmoc-Lys(N,N'-di-Boc-guanidino)-Gly-β-ketoester, is isolated via flash chromatography (yield: 70%).
Deprotection and Coupling to L-Tryptophyl-L-Proline
The Fmoc group is removed using 20% piperidine in DMF, and the resulting amine is coupled to pre-synthesized L-tryptophyl-L-proline (prepared via standard SPPS) using HATU and N,N-diisopropylethylamine (DIPEA) . The final product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to ≥95% purity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (Phenomenex Luna C18, 5 μm, 4.6 × 250 mm) with UV detection at 220 nm confirms a single peak (tR = 12.3 min, 95% acetonitrile/water).
Challenges and Optimization Considerations
-
Guanidinylation Efficiency : Mercury(II) chloride, though effective, poses toxicity concerns. Alternative methods using 1H-pyrazole-1-carboxamidine are under investigation.
-
β-Keto Ester Stability : The tert-butyl group prevents decarboxylation during couplings but requires acidic conditions for final deprotection .
Q & A
Basic: What protective groups are present in this compound, and how do they influence its reactivity in peptide synthesis?
Answer:
The compound contains two key protective groups:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) : Protects the α-amino group during solid-phase peptide synthesis (SPPS). It is base-labile, allowing selective removal under mild alkaline conditions (e.g., 20% piperidine in DMF) without affecting other groups .
- tert-Butoxy (t-Bu) : A side-chain protecting group for carboxylic acids, stable under basic conditions but cleaved under acidic conditions (e.g., trifluoroacetic acid). This orthogonal protection enables sequential deprotection strategies .
Methodological Insight : Use Fmoc SPPS protocols with stepwise deprotection (piperidine for Fmoc) and final global deprotection (TFA/scavengers) for t-Bu removal. Monitor reactions via ninhydrin or UV-Vis assays .
Advanced: How can researchers minimize epimerization during the incorporation of this compound into peptide chains?
Answer:
Epimerization at stereogenic centers is a critical challenge. Mitigation strategies include:
- Low-temperature coupling : Perform reactions at 0–4°C to reduce base-catalyzed racemization .
- Coupling reagents : Use HOBt (1-hydroxybenzotriazole) or Oxyma Pure with DIC (diisopropylcarbodiimide) instead of carbodiimides alone, as they suppress racemization via active ester formation .
- Real-time monitoring : Employ circular dichroism (CD) spectroscopy or chiral HPLC to detect epimerization during synthesis .
Data-Driven Approach : Optimize coupling efficiency (>98%) via LC-MS analysis after each residue addition. Computational modeling (e.g., DFT calculations) can predict racemization-prone steps .
Basic: Which analytical techniques are recommended for confirming the compound’s purity and structure post-synthesis?
Answer:
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (220 nm for peptide bonds) assess purity (>95% target) .
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms stereochemistry and functional groups (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.5 Da) .
Protocol : Perform preparative HPLC for purification using gradients of acetonitrile/water (0.1% TFA). Lyophilize fractions for storage .
Advanced: How can the guanidinohexanamido moiety’s impact on biological interactions be systematically studied?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., proteases) to measure binding kinetics (KD, kon/koff) of the guanidine group .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions with nucleic acids or receptors .
- Mutagenesis Studies : Replace the guanidinohexanamido group with neutral residues (e.g., norvaline) and compare bioactivity in cell-based assays (e.g., IC50 in enzyme inhibition) .
Experimental Design : Use truncated peptide analogs to isolate the moiety’s contribution. Pair with MD simulations to model binding poses .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
- Waste Disposal : Collect organic waste (e.g., DMF, TFA) in halogenated solvent containers; neutralize acidic/basic residues before disposal .
Storage : Store at room temperature in sealed, light-protected containers under inert gas (argon) to prevent hydrolysis .
Advanced: How can computational methods predict solubility and stability under varying pH conditions?
Answer:
- Quantum Chemical Calculations : Use Gaussian or ORCA to compute pKa values of ionizable groups (e.g., guanidine, carboxylic acid) and predict pH-dependent solubility .
- Molecular Dynamics (MD) Simulations : Simulate solvation in explicit water/co-solvent systems to assess aggregation propensity or conformational stability .
- Machine Learning Models : Train on datasets of peptide solubility (e.g., PeptideDB) to correlate structural descriptors (logP, charge) with experimental solubility .
Validation : Compare predicted solubility with experimental measurements via nephelometry or UV turbidity assays .
Basic: What are common side reactions during synthesis, and how can they be detected?
Answer:
- Deletion Sequences : Incomplete coupling leads to truncated peptides. Detect via MALDI-TOF MS by identifying mass differences corresponding to missing residues .
- Oxidation of Tryptophan : The indole ring is susceptible to air oxidation. Monitor via HPLC retention shifts or UV-Vis absorbance at 280 nm .
- t-Bu Ester Hydrolysis : Premature cleavage under basic conditions. Confirm via LC-MS by observing mass loss corresponding to t-Bu (56 Da) .
Preventive Measures : Use antioxidants (e.g., DTT) for tryptophan protection and avoid prolonged exposure to basic conditions .
Advanced: What strategies enhance the compound’s cell permeability for in vivo studies?
Answer:
- Lipidation or PEGylation : Introduce fatty acid chains or polyethylene glycol to improve membrane penetration. Monitor via Caco-2 cell permeability assays .
- Cyclization : Form macrocyclic structures via lactam bridges to reduce conformational flexibility and enhance stability .
- Prodrug Design : Mask charged groups (e.g., tert-butyl ester hydrolysis post-cellular uptake) .
Validation : Use fluorescent tags (e.g., FITC) and confocal microscopy to track intracellular localization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
